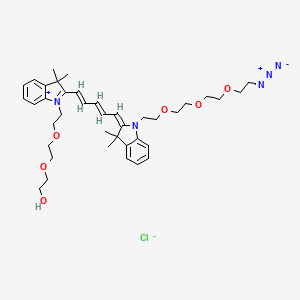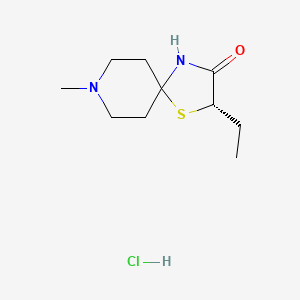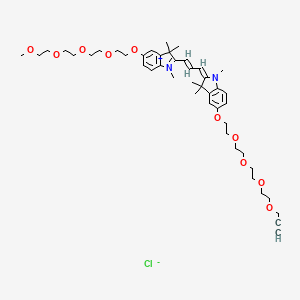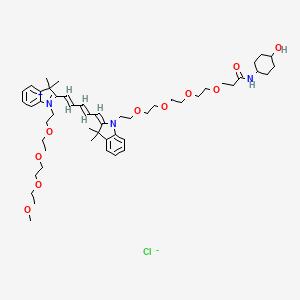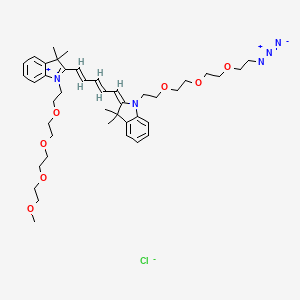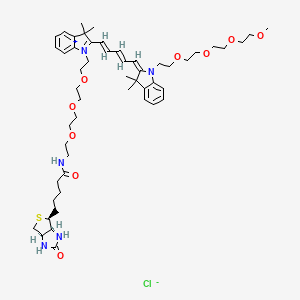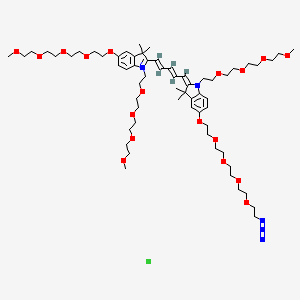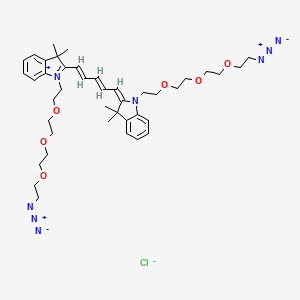
PAT-347 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAT-347 is a potent Autotaxin Inhibitor. Autotaxin (ATX) is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to the bioactive lysophosphatidic acid (LPA) and choline. The ATX-LPA signaling pathway is implicated in cell survival, migration, and proliferation; thus, the inhibition of ATX is a recognized therapeutic target for a number of diseases including fibrotic diseases, cancer, and inflammation, among others.
Applications De Recherche Scientifique
Sodium in Energy Storage
Sodium batteries have been a subject of research for over 50 years. The discovery of high Na+ ion conductivity in β‐Al2O3 led to the development of high-energy batteries for load leveling and electrical vehicles. With the growth of renewable energies, large batteries are needed for frequency regulation and peak production shift, making sodium-ion batteries a viable option due to their long lifetime, power, affordability, and material availability (Delmas, 2018).
Sodium in Pharmaceutical Manufacturing
Antisolvent crystallization, a key process in pharmaceutical manufacturing, can be monitored using Process Analytical Technology (PAT) tools. A study demonstrated this by monitoring the crystallization of sodium scutellarein, a process crucial for the separation and purification of solid products (Liu et al., 2011). Additionally, PAT integration into semiconductor and pharmaceutical industries has been discussed, highlighting the role of chemical engineering in enhancing process understanding and quality-by-design in pharmaceuticals (Wu et al., 2007).
Biomedical Applications
Sodium MRI is an emerging field in translational imaging research. It provides quantitative biochemical information on tissue viability, cell integrity, and function, aiding in the diagnosis and prognosis of diseases and treatment outcomes. Its application extends to various human tissues such as the brain, breast cancer, articular cartilage, muscle, and kidney (Madelin & Regatte, 2013).
Sodium in Food Processing
Research on reducing patulin (PAT) content in apple juice has shown that sodium bicarbonate is an effective additive for PAT reduction, suggesting its potential application in food processing (Kim et al., 2018).
Sodium in Solar Cell Technology
Sodium has been used in the synthesis of kesterite thin films to enhance the performance of solar cells. Research has focused on decoupling the structural and electronic effects of sodium to better understand its role in solar cell performance (Andres et al., 2018).
Sodium in Chemical Research
Developments in sodium technology have greatly influenced its use in fast reactors as a coolant and as a reducing agent in various industries. Despite its reactivity with air and water, advancements in engineering systems have made handling sodium more manageable (Kale & Rajan, 2004).
Propriétés
Nom du produit |
PAT-347 sodium |
|---|---|
Formule moléculaire |
C28H20ClF2N2NaO3S |
Poids moléculaire |
560.9756 |
Nom IUPAC |
sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3'-indolin]-1'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate |
InChI |
InChI=1S/C28H21ClF2N2O3S.Na/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33;/h2-10H,11-14H2,1H3,(H,35,36);/q;+1/p-1 |
Clé InChI |
SSBGAZDYHLKALW-UHFFFAOYSA-M |
SMILES |
O=C(CN1C(C)=C(SC2=CC=CC(C(O[Na])=O)=C2F)C3=C1C(F)=C(Cl)C=C3)N4CC5(CC5)C6=CC=CC=C64 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PAT-347; PAT 347; PAT347. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



